An In-depth Technical Guide to 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one, a halogenated derivative of the N-phenylpyrrolidinone scaffold. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogs to project its chemical properties, potential synthetic routes, and likely applications in research and development, particularly within the pharmaceutical and agrochemical sectors. This guide is intended for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Pyrrolidinone Core in Chemical Scaffolding
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in natural products and synthetic drugs highlights its importance as a building block. The introduction of bromine at the 3-position and a 2-chlorophenyl group at the 1-position of the pyrrolidin-2-one core, as in 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one, is anticipated to significantly modulate its physicochemical and pharmacological properties. Such modifications are often employed to enhance binding affinity to biological targets, improve metabolic stability, or fine-tune pharmacokinetic profiles.
Physicochemical and Structural Properties
Chemical Structure
The chemical structure of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one consists of a five-membered lactam ring (pyrrolidin-2-one) substituted with a bromine atom at the third position and a 2-chlorophenyl group attached to the nitrogen atom.
Caption: Chemical structure of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one, extrapolated from data for analogous compounds.
| Property | Predicted Value | Reference Analog |
| Molecular Formula | C₁₀H₉BrClNO | N/A |
| Molecular Weight | 274.54 g/mol | |
| XLogP3 | ~2.9 | [3][4] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Reactivity
The synthesis of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one would likely proceed through a two-step sequence: N-arylation of a pyrrolidinone precursor followed by selective bromination.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(2-chlorophenyl)pyrrolidin-2-one
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To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidin-2-one (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), copper(I) iodide (0.1 eq), a suitable ligand such as L-proline (0.2 eq), and a base like potassium carbonate (2.0 eq).
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Add a high-boiling point solvent, for example, dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a temperature between 100-140 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with aqueous ammonia.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-chlorophenyl)pyrrolidin-2-one.
Step 2: Synthesis of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one
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Dissolve the 1-(2-chlorophenyl)pyrrolidin-2-one (1.0 eq) from the previous step in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).
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Reflux the mixture and expose it to a UV lamp to facilitate the radical bromination.
-
Monitor the reaction by TLC or GC-MS.
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After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting crude material by column chromatography to obtain the final product, 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one.
Potential Applications in Drug Discovery and Development
Derivatives of the pyrrolidinone scaffold have shown a wide range of biological activities, including anticonvulsant and antinociceptive properties.[6][7] The introduction of a bromine atom and a chlorophenyl group can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for high-throughput screening.[5]
Analog-Based Biological Activity
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Anticonvulsant and Analgesic Agents: Research on 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives has demonstrated their potential as anticonvulsant and analgesic agents, possibly through interaction with voltage-gated sodium and calcium channels.[6][7]
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Serotonin Receptor Agonists: The broader class of N-aryl heterocyclic compounds has been explored for activity at various receptors, including serotonin receptors, which are targets for a range of neurological disorders.[8]
Analytical Characterization
The characterization of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one would rely on a suite of standard analytical techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the molecular structure, with characteristic shifts expected for the protons and carbons of the pyrrolidinone ring and the substituted phenyl group.
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Mass Spectrometry (MS): Techniques like GC-MS or LC-MS would be used to determine the molecular weight and fragmentation pattern, confirming the presence of bromine and chlorine through their isotopic signatures.[9]
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the lactam carbonyl group (C=O) and the C-N and C-Br bonds.
Conclusion
3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one represents a potentially valuable building block in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a solid, scientifically-grounded framework for its properties, synthesis, and potential applications based on the well-established chemistry of its analogs. The synthetic protocols and analytical methods described herein offer a starting point for researchers looking to explore the potential of this and related compounds in their own development programs.
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